molecular formula C18H11N3O4S B2738197 N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 477500-25-7

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2738197
CAS No.: 477500-25-7
M. Wt: 365.36
InChI Key: UWSOHDSVXKUCDL-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a synthetic small molecule designed for antimicrobial research and development. This compound features a benzoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Recent scientific investigations highlight the significant potential of hybrid molecules containing both benzoxazole and nitrothiophene moieties as novel antibacterial agents. Compounds with this combined structure have demonstrated potent, broad-spectrum antibacterial activity against enteric pathogens, including multi-drug resistant strains . Research into similar chemical entities suggests a promising mechanism of action that may involve the disruption of bacterial membrane potential and the induction of DNA damage, leading to a bactericidal effect . Furthermore, molecular docking studies indicate that benzoxazole derivatives can function as inhibitors of bacterial DNA gyrase, an essential and attractive target for new antibiotics . This makes this compound a valuable chemical tool for probing new pathways in antibiotic discovery and for combating the growing global threat of antimicrobial resistance. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-17(15-9-10-16(26-15)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-14(13)25-18/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSOHDSVXKUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of N-[2-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

The target compound can be dissected into two primary fragments:

  • 2-(2-Aminophenyl)-1,3-benzoxazole : The benzoxazole ring is constructed via cyclization of 2-aminophenol derivatives.
  • 5-Nitrothiophene-2-carboxylic acid : The nitro group is introduced regioselectively at the 5-position of thiophene-2-carboxylic acid.

The final step involves coupling these fragments through an amide bond. This retrosynthetic approach aligns with methodologies observed in benzoxazole synthesis and thiophene functionalization.

Synthesis of 2-(2-Aminophenyl)-1,3-benzoxazole

Cyclization of 2-Aminophenol Derivatives

Benzoxazole formation typically employs condensation reactions between 2-aminophenols and carbonyl-containing electrophiles. For example, 2-(2-aminophenyl)-1,3-benzoxazole is synthesized via reaction of 2-amino-2'-hydroxybiphenyl with trichloromethyl chloroformate under basic conditions.

Reaction Conditions :

  • Substrate : 2-Amino-2'-hydroxybiphenyl (1.0 equiv)
  • Electrophile : Trichloromethyl chloroformate (1.2 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane (0.1 M)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 78%

The mechanism proceeds through nucleophilic attack of the phenolic oxygen on the electrophile, followed by cyclodehydration. Alternative methods include using nitrodichlorovinyl compounds, as demonstrated in polyhalonitrobutadiene chemistry.

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

Regioselective Nitration of Thiophene-2-carboxylic Acid

Electrophilic nitration of thiophene-2-carboxylic acid occurs preferentially at the 5-position due to the electron-withdrawing carboxylic acid group.

Procedure :

  • Substrate : Thiophene-2-carboxylic acid (1.0 equiv)
  • Nitrating Agent : Fuming HNO₃ (2.0 equiv) in H₂SO₄
  • Temperature : 0°C, 2 hours
  • Workup : Quenching in ice, neutralization with NaHCO₃
  • Yield : 65%

Mechanistic Insight : The carboxylic acid group directs nitration to the 5-position via resonance stabilization of the intermediate sigma complex.

Amide Coupling Strategies

Activation of 5-Nitrothiophene-2-carboxylic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride for amide bond formation.

Acyl Chloride Formation

Reagents :

  • Thionyl chloride (3.0 equiv)
  • Catalytic DMF (0.1 equiv)
  • Solvent : Dichloromethane, reflux, 4 hours
  • Conversion : >95%
Coupling Reagents

Direct coupling using reagents like HATU or EDCl/HOBt avoids isolation of the acyl chloride.

Example Protocol :

  • Acid : 5-Nitrothiophene-2-carboxylic acid (1.0 equiv)
  • Amine : 2-(2-Aminophenyl)-1,3-benzoxazole (1.1 equiv)
  • Coupling Agent : HATU (1.5 equiv)
  • Base : DIPEA (3.0 equiv)
  • Solvent : DMF, room temperature, 12 hours
  • Yield : 82%

Comparative Analysis of Coupling Methods

Method Reagents Solvent Temp (°C) Yield Source
Acyl Chloride SOCl₂, DMF DCM 40 75%
HATU HATU, DIPEA DMF 25 82%
EDCl/HOBt EDCl, HOBt, NEt₃ THF 25 68%

HATU-mediated coupling offers superior yields and milder conditions compared to traditional acyl chloride routes.

Optimization Challenges and Solutions

Nitro Group Stability

The nitro group is susceptible to reduction under acidic or high-temperature conditions. Mitigation strategies include:

  • Using neutral pH during amide coupling.
  • Avoiding prolonged heating (>60°C).

Purification of the Final Product

Chromatographic purification on silica gel (ethyl acetate/hexane, 1:1) removes unreacted starting materials. For higher purity, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity.

Scalability and Industrial Relevance

Gram-scale synthesis has been demonstrated using HATU coupling, with 80% yield maintained at 10 g scale. Key considerations for industrial adoption include:

  • Cost-effectiveness of coupling reagents.
  • Solvent recovery systems for DMF or THF.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The benzoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or thiophene rings.

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The target compound substitutes benzoxazole (oxygen-nitrogen fused ring) for the thiazole (sulfur-nitrogen) found in analogs. This substitution may alter electronic density, hydrogen-bonding capacity, and metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs enhance antibacterial activity but may reduce synthetic yields (e.g., 42% purity for trifluoromethyl derivative) .

Synthesis : All compounds employ HATU-mediated coupling, but purification methods vary (silica gel vs. neutral alumina), impacting purity and scalability .

Physicochemical Properties

  • Molecular Weight : The target compound (MW: 366.37 g/mol) is heavier than thiazole analogs (e.g., 429.39 g/mol for the trifluoromethyl derivative), which may affect pharmacokinetics.
  • Solubility : Benzoxazole’s reduced polarity compared to thiazole could lower aqueous solubility, necessitating formulation adjustments for therapeutic use.

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C22H16N4O4S
  • Molecular Weight : 416.45 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of NF-κB Activation : This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses and cancer progression. By blocking NF-κB, the compound may reduce inflammation and tumor growth.
  • Modulation of MAPK Pathways : It also affects the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival. This modulation can lead to altered cellular responses to stress and growth signals.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoxazole compounds possess antibacterial and antifungal properties. These activities are particularly noted against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .

Anticancer Properties

Research indicates that benzoxazole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15Moderate Cytotoxicity
A549 (Lung)12High Cytotoxicity
HepG2 (Liver)20Low Cytotoxicity
PC3 (Prostate)18Moderate Cytotoxicity
HCT116 (Colorectal)25Low Cytotoxicity

The data suggests that this compound has promising anticancer properties, warranting further investigation into its structure–activity relationship (SAR) to enhance efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed using minimal inhibitory concentration (MIC) assays against various pathogens. The results are summarized below:

Microorganism MIC (µg/mL) Activity
Bacillus subtilis50Active
Escherichia coli>100Inactive
Candida albicans75Active

These findings indicate selective activity against certain bacterial strains while highlighting the need for optimization against Gram-negative bacteria .

Case Studies and Research Findings

A recent study investigated the effects of this compound on inflammatory responses in vitro. The compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent.

Another case study focused on its application in combination therapies for cancer treatment. The compound was tested alongside standard chemotherapeutics, showing enhanced efficacy in reducing tumor size in murine models compared to monotherapy approaches .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, and how do they influence its reactivity?

  • The compound contains a benzoxazole core (a fused benzene-oxazole ring) linked to a phenyl group substituted with a 5-nitrothiophene-2-carboxamide. The nitro group (-NO₂) on the thiophene ring enhances electron-deficient properties, facilitating electrophilic interactions. The carboxamide group enables hydrogen bonding with biological targets, while the benzoxazole moiety contributes to π-π stacking and hydrophobic interactions .
  • Methodological Insight : X-ray crystallography (using tools like SHELXL or SIR97 ) is critical for resolving bond angles, torsion angles, and intermolecular interactions, which inform reactivity predictions.

Q. What are common synthetic routes for this compound, and what challenges arise during purification?

  • Synthesis typically involves multi-step reactions: (1) coupling 5-nitrothiophene-2-carboxylic acid with 2-(1,3-benzoxazol-2-yl)aniline using coupling agents like HATU in dry dichloromethane; (2) purification via silica gel column chromatography with gradients of ethyl acetate/hexane .
  • Key Challenges : Nitro groups can cause side reactions (e.g., reduction under acidic conditions). Impurities often arise from incomplete coupling; monitoring via TLC or LCMS (as in ) is essential.

Q. How does this compound interact with biological targets, and what assays are used to validate activity?

  • The nitrothiophene and benzoxazole moieties target enzymes (e.g., bacterial nitroreductases) or viral proteases. Binding affinity is assessed via surface plasmon resonance (SPR) or fluorescence polarization. For example, analogs with similar structures show anti-HBV activity in cell-based assays .
  • Methodological Note : Use SPR with immobilized targets (e.g., Hepatitis B core protein) and dose-response curves to calculate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

  • SAR Strategy : Modify substituents on the benzoxazole (e.g., chloro, methyl) or thiophene (e.g., bromo, methoxy) to alter steric/electronic profiles. For example, replacing the nitro group with a methylsulfonyl group may enhance metabolic stability .
  • Experimental Design : Synthesize analogs (e.g., N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide ) and compare bioactivity using standardized assays (e.g., MIC for antibacterials ).

Q. How do crystallographic data resolve contradictions in binding mode hypotheses derived from computational docking?

  • Computational models may predict binding to a hydrophobic pocket, while crystallography might reveal unexpected hydrogen bonds with the carboxamide. For example, SHELX-refined structures can identify water-mediated interactions critical for affinity .
  • Resolution Workflow : (1) Perform molecular docking (AutoDock Vina); (2) Validate with co-crystallization and refine using SHELXL ; (3) Compare electron density maps to adjust docking parameters.

Q. What strategies mitigate nitro group instability during in vitro and in vivo studies?

  • Instability Issues : Nitro groups can undergo reduction to amino derivatives, altering activity. Use anaerobic conditions for in vitro assays (e.g., microsomal stability tests with nitrogen atmosphere). For in vivo studies, formulate with cyclodextrins to protect the nitro moiety .
  • Analytical Validation : Monitor degradation via HPLC-MS/MS and compare pharmacokinetic profiles of stabilized vs. unstabilized forms.

Q. How can computational methods (e.g., QSAR, MD simulations) predict off-target interactions?

  • Methodology :

  • QSAR : Train models using datasets of benzoxazole derivatives’ bioactivities (e.g., anti-HBV IC₅₀ values ).
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) using GROMACS to assess plasma protein binding .
    • Validation : Cross-check predictions with SPR-based binding assays for off-targets like cytochrome P450 enzymes.

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